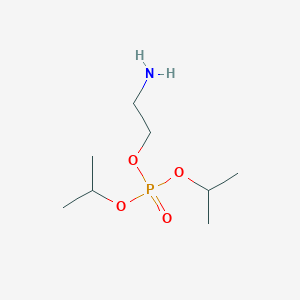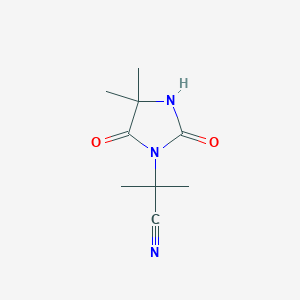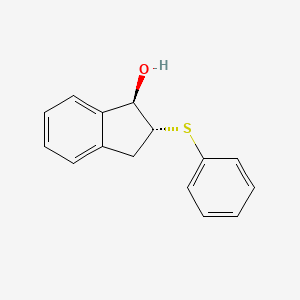
Copper;yttrium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper-yttrium compounds are intermetallic compounds formed by the combination of copper and yttrium. These compounds exhibit unique properties due to the interaction between copper, a transition metal, and yttrium, a rare earth element. Copper-yttrium compounds are known for their high-temperature stability, mechanical strength, and corrosion resistance, making them valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Copper-yttrium compounds can be synthesized through various methods, including electrochemical reduction, high-energy ball milling, and no-current diffusion saturation. One common method involves the electrochemical reduction of yttrium ions on a copper substrate in a molten salt medium, such as an equimolar yttrium chloride-containing NaCl-KCl melt . Another method is high-energy ball milling, where elemental copper and yttrium are mechanically alloyed, followed by heat treatment in an oxygen-rich atmosphere .
Industrial Production Methods: In industrial settings, copper-yttrium compounds are often produced through controlled potential electrolysis and no-current diffusion saturation. These methods allow for precise control over the composition and thickness of the alloy coatings. The electrochemical reduction process is particularly useful for producing coatings with specific compositions, while no-current diffusion saturation results in thicker coatings .
化学反応の分析
Types of Reactions: Copper-yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both copper and yttrium.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of copper-yttrium compounds include yttrium chloride, sodium chloride, potassium chloride, and various reducing agents. The reactions typically occur at high temperatures, often exceeding 900°C .
Major Products Formed: The major products formed from the reactions of copper-yttrium compounds include various intermetallic phases such as Cu6Y, Cu4Y, Cu2Y, and CuY. These phases exhibit different properties and are used in various applications depending on their composition and structure .
科学的研究の応用
Copper-yttrium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts and in the synthesis of other intermetallic compounds. In biology and medicine, copper-yttrium compounds are explored for their potential use in imaging and therapeutic applications due to their magnetic and sorption characteristics . In industry, these compounds are used to enhance the mechanical properties and temperature stability of copper-based materials .
作用機序
The mechanism by which copper-yttrium compounds exert their effects is primarily related to their electronic structure and the interaction between copper and yttrium atoms. The compounds typically crystallize in a CsCl-type structure, which contributes to their high mechanical strength and oxidation resistance . The electronic structure of these compounds allows for unique interactions with other elements and compounds, making them valuable in various applications.
類似化合物との比較
Copper-yttrium compounds can be compared with other rare earth intermetallic compounds, such as those formed with nickel, aluminum, and boron. These compounds share similar properties, such as high-temperature stability and mechanical strength, but copper-yttrium compounds are unique in their specific electronic structure and the resulting properties . Other similar compounds include yttrium-rhodium and yttrium-barium-copper oxides, which also exhibit high-temperature superconductivity and other valuable properties .
Conclusion
Copper-yttrium compounds are valuable materials with a wide range of applications in scientific research and industry. Their unique properties, including high-temperature stability, mechanical strength, and corrosion resistance, make them suitable for various uses. The synthesis methods, chemical reactions, and mechanisms of action of these compounds contribute to their versatility and effectiveness in different fields.
特性
CAS番号 |
11073-48-6 |
|---|---|
分子式 |
Cu7Y |
分子量 |
533.7 g/mol |
IUPAC名 |
copper;yttrium |
InChI |
InChI=1S/7Cu.Y |
InChIキー |
RPSBOCYMUHNTMZ-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Y] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




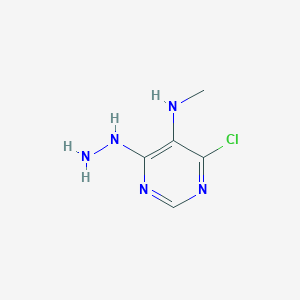
![1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B14719838.png)

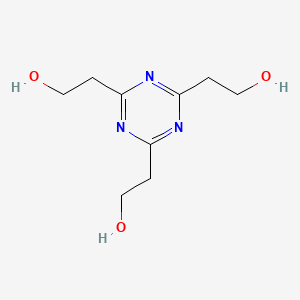

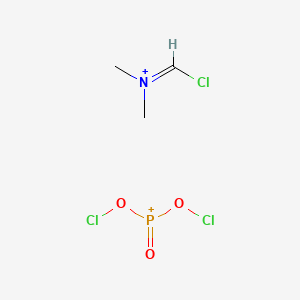
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)

